molecular formula C16H13IO3 B1323963 3-Ethoxycarbonyl-2'-iodobenzophenone CAS No. 890098-35-8

3-Ethoxycarbonyl-2'-iodobenzophenone

Cat. No. B1323963
M. Wt: 380.18 g/mol
InChI Key: XUUIPZYODDWZDO-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 3-(2-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has gained significant attention and importance in several fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-2’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight of this compound is 380.18 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxycarbonyl-2’-iodobenzophenone are not available, it’s likely that this compound would participate in typical organic reactions. For instance, the presence of the carbonyl group could make it a participant in condensation reactions, such as the Knoevenagel condensation .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives for Chemical Analysis : 3-Ethoxycarbonyl-2'-iodobenzophenone is used in the synthesis of various derivatives. For example, it assists in the production of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes, contributing to the understanding of the structures of these compounds through chemical and spectral methods (Kharizomenova et al., 1984).

Catalytic and Chemical Reactions

  • Role in Carboxylation Reactions : The compound plays a role in carboxylation reactions, particularly in the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications, including the development of pharmaceuticals like salicylic acid and p-aminosalicylic acid (Suerbaev et al., 2015).

Pharmaceutical Research

  • Intermediate in Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmacologically relevant compounds, such as hexahydroindeno[1,2-d]azepine, which is crucial in developing new medicinal drugs (Kimura & Morosawa, 1979).

Biotechnological Applications

  • Biotechnological Research : Studies have shown its derivatives, such as trans-sphagnum acid ethyl ester, are isolated from natural sources like Sphagnum magellanicum, indicating its potential in biotechnological research and applications (Rasmussen et al., 1995).

Materials Science

  • Nanofiber Modification : In the field of materials science, derivatives of 3-Ethoxycarbonyl-2'-iodobenzophenone are used for the modification of vapor-grown carbon nanofibers, illustrating its utility in enhancing material properties for various applications (Baek et al., 2004).

Chemical and Molecular Biology

  • Synthesis of Oligodeoxyribonucleotide : The compound is involved in the synthesis of oligodeoxyribonucleotide, showing its importance in molecular biology and genetic research (Mishra & Misra, 1986).

Environmental Science

  • Study of Environmental Pollutants : Research on derivatives of 3-Ethoxycarbonyl-2'-iodobenzophenone, such as benzophenone-3, is critical for understanding the impact of environmental pollutants, particularly in water samples (Negreira et al., 2009).

properties

IUPAC Name

ethyl 3-(2-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUIPZYODDWZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641526
Record name Ethyl 3-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-2'-iodobenzophenone

CAS RN

890098-35-8
Record name Ethyl 3-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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